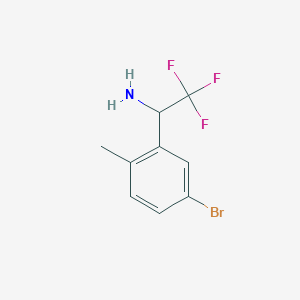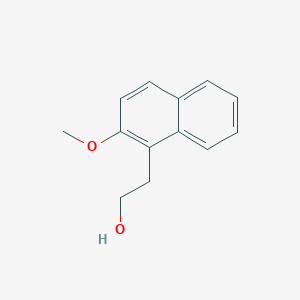
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an ethan-1-ol group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves the reaction of 2-methoxynaphthalene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the naphthalene ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(2-Methoxynaphthalen-1-yl)ethanone or 2-(2-Methoxynaphthalen-1-yl)ethanoic acid.
Reduction: 2-(2-Methoxynaphthalen-1-yl)ethane.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyethyl)naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Naphthyl)ethanol: Lacks the methoxy group, affecting its chemical properties and reactivity.
1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: Positional isomer with the methoxy and ethan-1-ol groups attached at different positions on the naphthalene ring.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is unique due to the presence of both a methoxy group and an ethan-1-ol group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and research applications.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
2-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3 |
InChIキー |
CTHFDPIINZDOHR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)





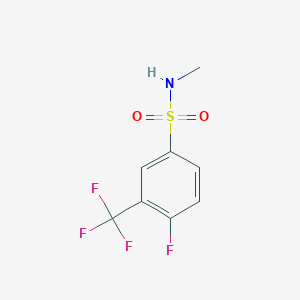

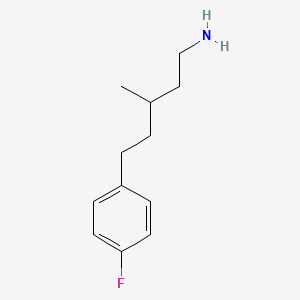
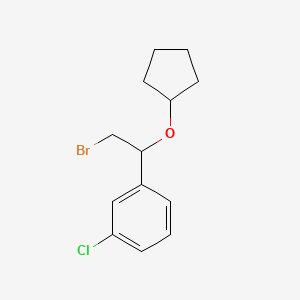

![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
